molecular formula C9H11NO3 B556609 D-m-Tyrosine CAS No. 32140-49-1

D-m-Tyrosine

Cat. No. B556609
CAS RN: 32140-49-1
M. Wt: 181.19 g/mol
InChI Key: JZKXXXDKRQWDET-MRVPVSSYSA-N
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Description

D-m-Tyrosine is a non-essential amino acid that can be synthesized within the body from another amino acid, phenylalanine . It contains a phenol side chain, which gives it unique chemical properties that are vital to its roles in the body . D-Tyrosine negatively regulates melanin synthesis by inhibiting tyrosinase activity .


Synthesis Analysis

In a study, dipeptide synthesis was performed with tyrosine and methionine in the presence of triazine. Then, tripeptides were prepared by the same method with valine and alanine amino acids. New methacrylate monomers were synthesized by the reaction of phenolic OH of tyrosine in tripeptides and methacryloyl chloride .


Molecular Structure Analysis

D-m-Tyrosine contains total 24 bond(s); 13 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 aromatic hydroxyl(s) .


Physical And Chemical Properties Analysis

The molecular weight of tyrosine is approximately 181.19 g/mol . Tyrosine is sparingly soluble in water . The melting point of tyrosine is around 343 °C .

Scientific Research Applications

  • Cosmetics and Dermatology

    • D-m-Tyrosine is used in the field of cosmetics and dermatology .
    • Tyrosinase, a multifunctional glycosylated and copper-containing oxidase, plays a pivotal role in catalyzing the two key steps of melanogenesis: tyrosine’s hydroxylation to dihydroxyphenylalanine (DOPA), and oxidation of the latter species to dopaquinone .
    • The overproduction of melanin can create aesthetic problems along with serious disorders linked to hyperpigmented spots or patches on skin . Therefore, tyrosinase inhibitors are needed in the pharmaceutical and cosmetic industries owing to their protective effect against pigmentation and dermatological disorders .
  • Pharmaceutical and Biotechnology

    • D-m-Tyrosine has promising uses in the pharmaceutical and biotechnology sectors .
    • The tyrosinase enzyme catalyzes the conversion of tyrosine to melanin .
    • This research aims to purify and immobilize the tyrosinase enzyme from Pseudomonas sp. EG22 using cellulose-coated magnetic nanoparticles .
  • Organic Semiconductors and Photovoltaic Organic Products

    • Tyrosinase protein has been used to produce tailor-made melanin and other polyphenolic materials to develop organic semiconductors and photovoltaic organic products .
  • Organic Synthesis

    • Bacterial tyrosinases, including those that act on D-m-Tyrosine, have been found to possess biochemical characteristics that make them more suited to applications requiring special operational conditions such as alkaline pH, high or low temperature, the presence of organic solvents, and the presence of inhibitors .
    • These tyrosinases have shown promise in the synthesis of medically important compounds such as L-3,4-dihydroxyphenylalanine (L-DOPA) and melanin . They have also seen application in cross-linking reactions of proteins and the polymerization of environmental pollutants .
    • Their ability to catalyse o-hydroxylation reactions have shown some degree of promise in the biocatalytic conversion of resveratrol to piceatannol, tyrosol to hydroxytyrosol, and many more .
  • Detection of Tyrosine and Monitoring Tyrosinase Activity

    • An enzyme cascade-triggered colorimetric reaction has been developed for the detection of tyrosine, based on the formation of yellow pigment (betalamic acid) and red fluorometric betaxanthin .
    • Tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid .
    • The enzyme cascade reaction was applied to monitor tyrosinase activity and tyrosinase inhibition assays .
    • The performance of the proposed biosensor proved successful in the analysis of urine samples without the need for pre-treatment .
  • Food and Cosmetics Industries

    • Tyrosinase is the main enzyme responsible for enzymatic browning of fruits post-harvest and melanogenesis in mammals, an undesirable phenomenon .
    • This has encouraged researchers to seek potent tyrosinase inhibitors for application in the food and cosmetics industries .
  • Biocatalysis and Biosensors

    • Due to the potential applications of tyrosinase in biotechnology, in particular in biocatalysis and for biosensors, it is desirable to develop a suitable low-cost process for efficient production of this enzyme .
    • High level production of tyrosinase in recombinant Escherichia coli has been achieved, which can be used for various applications .
  • Production of Medically Important Compounds

    • Bacterial tyrosinases have shown promise in the synthesis of medically important compounds such as L-3,4-dihydroxyphenylalanine (L-DOPA) and melanin .
    • They have also seen application in cross-linking reactions of proteins and the polymerization of environmental pollutants .
    • Their ability to catalyse o-hydroxylation reactions have shown some degree of promise in the biocatalytic conversion of resveratrol to piceatannol, tyrosol to hydroxytyrosol, and many more .
  • Protection of DNA from UV Damage and Other Environmental Stresses

    • Tyrosinases are responsible for wound healing in plants and the melanin produced by bacteria, protection of DNA from UV damage and other environmental stresses .

Safety And Hazards

D-m-Tyrosine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKXXXDKRQWDET-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019808
Record name D-m-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid

CAS RN

32140-49-1
Record name D-m-Tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32140-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-m-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Phenylalanine, 3-hydroxy
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
RG Smyth, JH Tong, A D'Iorio - European Journal of Pharmacology, 1977 - Elsevier
… with rat brain homogenates showed that Lm-tyrosine, m-tyramine and m-octopamine enhanced the efflux of exogenous labeled monoamines from brain particles, whereas Dm-tyrosine …
Number of citations: 5 www.sciencedirect.com
JH Tong, A D'Torio, NL Benoiton - Biochemical and Biophysical Research …, 1971 - Elsevier
Incubation of L- m -tyrosine with rat liver homogenate in the presence of a pteridine co-factor and a Dopa decarboxylase inhibitor gave rise to a new amino acid which was identified as 3…
Number of citations: 23 www.sciencedirect.com
M SUIKO, Y SAKAKIBARA, H NAKAJIMA… - Biochemical …, 1996 - portlandpress.com
HepG2 human hepatoma cells, labelled with [ 35 S]sulphate in media containing L-3,4-dihydroxyphenylalanine (L-dopa), (D-dopa), DL-m-tyrosine or D-p-tyrosine, were found to …
Number of citations: 27 portlandpress.com
JH Tong, RG Smyth, A D'Iorio - Biochemical Pharmacology, 1979 - Elsevier
… m-tyramine was a major metabolite of Dm-tyrosine and yet none of it … A possible explanation for the metabolism of Dm-tyrosine is its … the oxidation of Dmtyrosine, the transamination of m-…
Number of citations: 8 www.sciencedirect.com
RG Smyth - 1978 - ruor.uottawa.ca
… Dm-tyrosine was less potent in effecting the depletion than the L-isomer under all experimental conditions. The inhibition of dopa decarboxylase resulted in less m-hydroxyphenyl …
Number of citations: 0 ruor.uottawa.ca
C Vidal‐Valverde, J Frias, A Hernández… - Journal of the …, 2003 - Wiley Online Library
The nutrient and antinutritional factor content of 18 pea lines was studied. The following levels were found: non‐protein nitrogen 5.2–10.2 g kg −1 DM, protein nitrogen 35.3–42.4 g kg −…
Number of citations: 137 onlinelibrary.wiley.com
A Groppetti, S Algeri, F Cattabeni… - Journal of …, 1977 - Wiley Online Library
The functional status of dopaminergic nerve terminals has been studied with a method that allows the simultaneous determination of the specific activities of dopamine (DM), tyrosine (…
Number of citations: 67 onlinelibrary.wiley.com
M Awazu, K Ishikura, M Hida… - Journal of the American …, 1999 - journals.lww.com
Various growth factors and vasoactive substances are implicated in the pathogenesis of renal growth seen in early diabetes mellitus (DM). Mitogen-activated protein kinase (MAPK) is …
Number of citations: 137 journals.lww.com
S Ahmad, RS Phillips, CH Stammer - Journal of medicinal …, 1992 - ACS Publications
… (+)-9E is a 45-fold more potent inhibitor of DDC than its acyclicanalogue, Dm-tyrosine. … Synthesis of 2,3-methano-m-tyrosine, a rigid analogue of Dm-tyrosine, a known DDC inhibitor,6 …
Number of citations: 39 pubs.acs.org
JHY Tong - 1972 - ruor.uottawa.ca
… The ethanol filtrate, containing the Dm-tyrosine ethyl ester with a small amount of L-in-tyrosine, was evaporated to dryness and the residue was dissolved in 20 ml water. The Dn-…
Number of citations: 3 ruor.uottawa.ca

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